molecular formula C9H4ClF3N2O B15250330 8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one

8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B15250330
M. Wt: 248.59 g/mol
InChI Key: ZBLNCKRSFHSAQP-UHFFFAOYSA-N
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Description

8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available starting materials such as 2-aminobenzonitrile and trifluoroacetic anhydride.

    Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization: The key step involves the cyclization of the intermediate to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring or the substituents.

    Substitution: Halogen substitution reactions can introduce different halogens or other groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)quinazolin-2(1H)-one: Lacks the chloro substituent.

    8-Chloroquinazolin-2(1H)-one: Lacks the trifluoromethyl group.

    4-Chloroquinazolin-2(1H)-one: Has a chloro group at a different position.

Uniqueness

8-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both the chloro and trifluoromethyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

8-chloro-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C9H4ClF3N2O/c10-5-3-1-2-4-6(5)14-8(16)15-7(4)9(11,12)13/h1-3H,(H,14,15,16)

InChI Key

ZBLNCKRSFHSAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N=C2C(=C1)Cl)C(F)(F)F

Origin of Product

United States

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